

Application Note: ^1H NMR Characterization of 2,4-Diamino-6-ethoxypyrimidine

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Compound of Interest

Compound Name: 2,4-Diamino-6-ethoxypyrimidine

Cat. No.: B038581

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of **2,4-Diamino-6-ethoxypyrimidine** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol, and a workflow for analysis.

Introduction

2,4-Diamino-6-ethoxypyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active molecules. Accurate structural elucidation is critical, and ^1H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the expected ^1H NMR spectral characteristics and provides a standardized protocol for its analysis.

Predicted ^1H NMR Spectral Data

While experimental data for **2,4-Diamino-6-ethoxypyrimidine** is not readily available in public spectral databases, a predicted ^1H NMR spectrum can be extrapolated from data for structurally analogous compounds, such as 2,4-diaminopyrimidine, 2,4-diamino-6-hydroxypyrimidine, and other alkoxy-substituted pyrimidines. The expected chemical shifts (δ) in a common NMR solvent like $\text{DMSO}-d_6$ are summarized in the table below.

Table 1: Predicted ^1H NMR Data for **2,4-Diamino-6-ethoxypyrimidine** in $\text{DMSO}-d_6$

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~5.3 - 5.5	Singlet	1H	H-5 (pyrimidine ring)
~5.8 - 6.2	Broad Singlet	2H	C4-NH ₂
~6.4 - 6.8	Broad Singlet	2H	C2-NH ₂
~4.1 - 4.3	Quartet (q)	2H	-O-CH ₂ -CH ₃
~1.2 - 1.4	Triplet (t)	3H	-O-CH ₂ -CH ₃

Note: The chemical shifts for the amino (-NH₂) protons are broad and their positions can vary depending on solvent, concentration, and temperature.

Structural Assignment

The chemical structure of **2,4-Diamino-6-ethoxypyrimidine** with predicted proton assignments is shown below:

Caption: Chemical structure of **2,4-Diamino-6-ethoxypyrimidine**.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **2,4-Diamino-6-ethoxypyrimidine** for ¹H NMR analysis.

Materials:

- **2,4-Diamino-6-ethoxypyrimidine** sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm)
- Pipettes and vials
- Vortex mixer

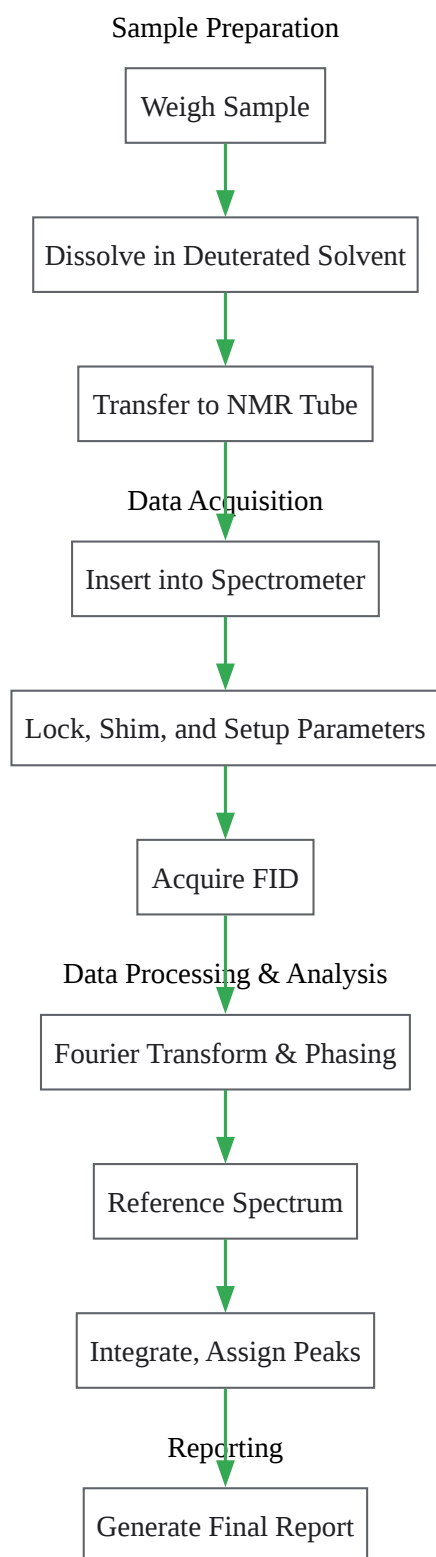
Procedure:

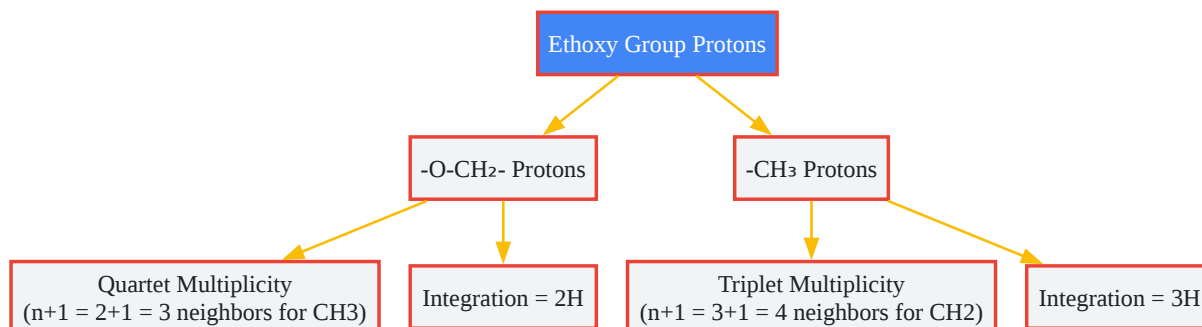
- Sample Preparation:
 - Weigh approximately 5-10 mg of the **2,4-Diamino-6-ethoxypyrimidine** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO- d_6) to the vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Transfer to NMR Tube:
 - Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
 - Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
- NMR Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the instrument on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
- Data Acquisition:
 - Acquire the 1H NMR spectrum.
 - Process the raw data (Free Induction Decay - FID) using Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum using the residual solvent peak (for DMSO- d_6 , $\delta \approx 2.50$ ppm).

- Data Analysis:
 - Integrate the peaks to determine the relative number of protons.
 - Identify the multiplicity of each signal (singlet, doublet, triplet, quartet, etc.).
 - Measure the coupling constants (J) where applicable.
 - Assign the signals to the respective protons in the molecule.

Workflow and Diagrams

The overall workflow for the ^1H NMR characterization of **2,4-Diamino-6-ethoxypyrimidine** is illustrated in the following diagram.





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